molecular formula C11H11ClN6 B173875 5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile CAS No. 149978-57-4

5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile

Cat. No. B173875
M. Wt: 262.7 g/mol
InChI Key: AYQYMHXZLUPBKE-UHFFFAOYSA-N
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Description

The compound “5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazole ring and a pyridine derivative as key components . Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. The pyridine derivatives in the compound can undergo various reactions .

Scientific Research Applications

Synthesis and Anti-Inflammatory Activity : The compound 5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile demonstrates potential in the realm of medicinal chemistry, particularly in synthesizing pyrazolo[3,4-d]pyrimidines with anti-inflammatory properties. For instance, a study showcased the synthesis of various derivatives, including 6-chloromethylpyrazolo[3,4-d]pyrimdine and 4-amino-5-chloropyrazolo[3,4-b]pyridine, and their anti-inflammatory activities were evaluated using the carrageenan-induced paw edema test in rats, with indomethacin as the reference drug (El-Dean, Abdel-Mohsen, Elossaily, & Hussein, 2016).

Cyclization Reactions and Structural Derivatives : A method was developed for preparing new pyrazolo[3,4-b]pyridines and tetrahydropyrazolo[3,4-b]quinolinones by reacting 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with 1,3-dicarbonyl compounds in the presence of anhydrous tin(IV) chloride, showcasing the compound's utility in creating structurally diverse heterocycles (Potapov et al., 2017).

Unexpected Formation of Pyrazolopyrimidines : An interesting synthesis phenomenon was observed when attempting to obtain 5-substituted tetrazoles from carbonitriles, leading to the formation of 1H-pyrazolo[3,4-d]pyrimidine derivatives instead of the anticipated tetrazoles, highlighting the compound's unique reactivity and the potential for discovering new heterocyclic frameworks (Faria et al., 2013).

Molecular Structure Investigations : Studies on compounds like 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, which share structural similarities with the compound of interest, provide insights into the molecular and crystal structures, stabilization interactions, and potential applications in various fields, including materials science and pharmaceuticals (Fathima et al., 2014).

Future Directions

The future research directions could involve studying the biological activities of this compound, its potential therapeutic uses, and the development of more efficient synthesis methods .

properties

IUPAC Name

5-amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN6/c12-9-8-3-1-2-4-17(8)16-11(9)18-10(14)7(5-13)6-15-18/h6H,1-4,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQYMHXZLUPBKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C(=N2)N3C(=C(C=N3)C#N)N)Cl)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile

Synthesis routes and methods

Procedure details

1.1 g (5.92 mmole) 3-Chloro-2-hydrazino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine and 0.72 g (5.92 mmole) ethoxymethylenemalononitrile in 10 ml ethanol was heated at reflux for 2 hours. The resulting precipitate was suction filtered, washed with ethanol, dried and purified by silica gel column chromatography (hexane/ethyl acetate).
Name
3-Chloro-2-hydrazino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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